3'-Deoxy-3'-methylaminoadenosine
Description
3'-Deoxy-3'-methylaminoadenosine is a synthetic nucleoside analog characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar, replaced instead by a methylamino (-NHCH₃) moiety. This modification alters the compound's conformational dynamics, pharmacokinetics, and biological activity compared to canonical adenosine.
Properties
CAS No. |
25787-43-3 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8-,11-/m1/s1 |
InChI Key |
ZARAVIBCBGMNJG-HUKYDQBMSA-N |
SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Isomeric SMILES |
CN[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Synonyms |
3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to yield 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine. This intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to produce 3’-(benzylamino)-3’-deoxyadenosine. Finally, treatment with palladium on carbon (Pd/C) and hydrogen (H2) yields 3’-Methylamino-3’-deoxyadenosine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3’-Methylamino-3’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Methylamino-3’-deoxyadenosine.
Scientific Research Applications
3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and nucleic acid interactions.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The methylamino group can interfere with normal nucleic acid function, leading to inhibition of replication or transcription processes. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Structural and Conformational Differences
The electronegativity and steric bulk of the 3' substituent significantly influence nucleoside conformation, as demonstrated by NMR studies .
Key Observations :
- The methylamino group (-NHCH₃) has moderate electronegativity compared to fluorine (-F), leading to a less pronounced shift toward C3'-endo pucker than fluorinated analogs.
- Steric bulk from the methyl group may reduce rotational flexibility compared to smaller substituents like -NH₂ or -F .
Antiviral and Anticancer Activity
- 3'-Deoxy-3'-fluoroadenosine: Exhibits broad-spectrum antiviral activity due to its ability to inhibit viral polymerases. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
- 3'-Deoxy-3'-azido-adenosine (e.g., AZT analogs): Azido (-N₃) substituents confer potent antiretroviral activity but are associated with mitochondrial toxicity .
- 3'-Deoxy-3'-(glycylamino)adenosine: The glycylamino group (-NHCH₂COOH) enhances solubility but may reduce cellular uptake due to increased polarity .
- This compound: Predicted to have intermediate metabolic stability compared to -F and -N₃ analogs. The methylamino group may improve target binding affinity over -NH₂ derivatives .
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